Cas no 1428374-39-3 (N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzenesulfonamide)
N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide
- AKOS024535912
- F6184-1010
- 1428374-39-3
- N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZENESULFONAMIDE
- N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzenesulfonamide
- N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzenesulfonamide
-
- Inchi: 1S/C17H22N2O2S2/c20-23(21,16-5-2-1-3-6-16)18-10-13-19-11-8-15(9-12-19)17-7-4-14-22-17/h1-7,14-15,18H,8-13H2
- InChI Key: SXEQVMJBJPBZFV-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C1CCN(CCNS(C2C=CC=CC=2)(=O)=O)CC1
Computed Properties
- Exact Mass: 350.11227030g/mol
- Monoisotopic Mass: 350.11227030g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 450
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 86Ų
N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6184-1010-2μmol |
N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzenesulfonamide |
1428374-39-3 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6184-1010-5μmol |
N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzenesulfonamide |
1428374-39-3 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6184-1010-10μmol |
N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzenesulfonamide |
1428374-39-3 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6184-1010-20μmol |
N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzenesulfonamide |
1428374-39-3 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6184-1010-1mg |
N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzenesulfonamide |
1428374-39-3 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6184-1010-2mg |
N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzenesulfonamide |
1428374-39-3 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6184-1010-3mg |
N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzenesulfonamide |
1428374-39-3 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6184-1010-4mg |
N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzenesulfonamide |
1428374-39-3 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6184-1010-5mg |
N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzenesulfonamide |
1428374-39-3 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6184-1010-10mg |
N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzenesulfonamide |
1428374-39-3 | 10mg |
$79.0 | 2023-09-09 |
N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzenesulfonamide Related Literature
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1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzenesulfonamide
Comprehensive Overview of N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzenesulfonamide (CAS No. 1428374-39-3)
The compound N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzenesulfonamide (CAS No. 1428374-39-3) is a sulfonamide derivative with a unique structural framework combining a piperidine ring, a thiophene moiety, and a benzenesulfonamide group. This molecular architecture positions it as a promising candidate for various applications in medicinal chemistry and drug discovery. Its sulfonamide functional group is particularly noteworthy, as it is a common pharmacophore in many FDA-approved drugs, contributing to its potential bioactivity and therapeutic relevance.
In recent years, the scientific community has shown growing interest in sulfonamide-based compounds due to their versatility in targeting enzymes and receptors. The presence of the thiophene ring in N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzenesulfonamide further enhances its potential, as thiophene derivatives are known for their role in modulating pharmacokinetic properties. Researchers are actively exploring its interactions with biological targets, particularly in the context of central nervous system (CNS) disorders and inflammatory diseases, which are among the most searched topics in pharmaceutical research today.
The synthesis of N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzenesulfonamide involves multi-step organic reactions, including the functionalization of the piperidine core and subsequent coupling with the benzenesulfonamide group. This process highlights the compound's synthetic accessibility, a key factor for scalability in drug development. Its CAS No. 1428374-39-3 serves as a unique identifier in chemical databases, facilitating research and regulatory compliance. The compound's physicochemical properties, such as solubility and stability, are also under investigation to optimize its formulation for potential clinical use.
From an industrial perspective, N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzenesulfonamide aligns with the current demand for novel small-molecule therapeutics. The rise of precision medicine and personalized treatment approaches has increased the need for structurally diverse compounds like this one. Its potential applications extend beyond therapeutics, including its use as a chemical probe in biochemical assays to study protein-ligand interactions, a topic frequently searched by academic and industrial researchers alike.
In conclusion, N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzenesulfonamide (CAS No. 1428374-39-3) represents a compelling area of research due to its structural complexity and potential pharmacological benefits. As the scientific community continues to explore its mechanisms and applications, this compound may emerge as a key player in the development of next-generation therapeutics. Its relevance to trending topics like drug repurposing and targeted therapy further underscores its significance in modern chemistry and medicine.
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